Dimethyl acetylphosphonate is an organophosphorus compound characterized by its chemical formula . It appears as a colorless liquid with a mild odor and is notable for its high solubility in water, exceeding 100 g/L at 19.5 °C. The compound has a melting point below -60 °C and a boiling point of approximately 171.1 °C, with a density of about 1.2 g/cm³. Dimethyl acetylphosphonate is primarily recognized for its role as a precursor in the synthesis of various chemical agents and flame retardants, owing to its reactivity and ability to participate in numerous
Dimethyl acetylphosphonate undergoes hydrolysis in aqueous environments, leading to the formation of acetate and dimethylphosphonic acid. The half-life for this reaction at pH 7 and 25 °C is estimated to be relatively rapid, indicating its potential for decomposition in biological and environmental contexts . Additionally, it can react with nucleophiles such as amines or alcohols, participating in various substitution reactions that are significant in organic synthesis .
Dimethyl acetylphosphonate can be synthesized through several methods, including:
These synthesis routes highlight the compound's versatility and accessibility for industrial applications.
Dimethyl acetylphosphonate is employed in various applications due to its unique chemical properties:
Research on the interactions of dimethyl acetylphosphonate focuses on its reactivity with biological systems and other chemicals. Studies have indicated that it can rapidly hydrolyze in aqueous solutions, leading to significant degradation products that may influence environmental toxicity profiles. The kinetics of these interactions are crucial for understanding its behavior in both laboratory settings and natural ecosystems .
Several compounds share structural or functional similarities with dimethyl acetylphosphonate. Here are some notable examples:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Dimethyl methylphosphonate | Used primarily as a flame retardant; similar reactivity. | |
| Dimethyl phosphonate | Acts as a precursor for various organophosphate compounds; lower molecular weight. | |
| Monomethyl phosphonate | Intermediate in the degradation pathway of dimethyl acetylphosphonate; less toxic. | |
| Diethyl phosphonate | Similar applications but different alkyl groups; used in similar synthetic pathways. |
Dimethyl acetylphosphonate stands out due to its specific functional group arrangement that allows for unique reactivity patterns not found in all similar compounds. Its ability to hydrolyze rapidly while still serving as a stable precursor makes it particularly valuable in both industrial applications and research contexts .
Dimethyl acetylphosphonate has emerged as a highly effective nucleophile in asymmetric aldol reactions catalyzed by cinchona alkaloid derivatives [2]. The compound serves as an acetate surrogate, enabling highly enantioselective formal acetate aldol reactions that are typically challenging to achieve through direct organocatalytic methods [2]. When employed with quinidine thiourea catalyst systems, dimethyl acetylphosphonate demonstrates exceptional reactivity toward activated carbonyl compounds including isatins, phenylglyoxals, and alpha-ketoesters [2].
The catalytic system utilizing quinidine thiourea derivatives has proven particularly effective for these transformations [2]. Research demonstrates that the acetylphosphonate substrate can be directly employed as an enolate precursor, with the phosphonate group serving as an excellent leaving group that facilitates subsequent nucleophilic substitution reactions [2]. The aldol products obtained from these reactions can be converted in situ to their corresponding esters through methanolysis or to amides through aminolysis, providing access to optically enriched beta-hydroxy carbonyl compounds [2].
Experimental investigations reveal that cinchona alkaloid-derived catalysts promote highly diastereoselective and enantioselective aldol reactions of alpha-alkyl azlactones and aliphatic aldehydes [9]. The catalytic effectiveness of these systems has been demonstrated across various substrate combinations, with quinidine-based catalysts consistently providing superior enantioselectivity compared to their quinidine counterparts [2] [15].
| Catalyst System | Substrate Combination | Enantiomeric Excess | Yield | Reference |
|---|---|---|---|---|
| Quinidine thiourea | Dimethyl acetylphosphonate + Isatin | 96% | 90% | [2] |
| Cinchonine thiourea | Acetylphosphonate + Phenylglyoxal | 92% | 85% | [2] |
| Quinidine thiourea | Diethyl acetylphosphonate + Alpha-ketoester | 94% | 88% | [2] |
The mechanism involves formation of a base-catalyzed enolate intermediate from the acetylphosphonate, which subsequently undergoes nucleophilic attack on the activated carbonyl electrophile [2]. The cinchona alkaloid catalyst provides the chiral environment necessary for high enantioselectivity while maintaining excellent reactivity under mild reaction conditions [2].
Alpha-ketophosphonates demonstrate remarkable stereochemical control in asymmetric transformations, with their conversions exhibiting high levels of diastereoselectivity [17] [20]. The diastereoselective addition reactions of these compounds proceed contrary to traditional Felkin-Anh models, with the bulky diethylphosphonate moiety influencing the stereochemical outcome [17].
Research on fluorinated alpha-ketophosphonate substrates reveals that diastereoselective addition of diazomethane occurs through coordination with the phosphonyl oxygen in a six-membered chair-like transition state [17]. This coordination mode leads to preferential formation of specific diastereomers, with the steric interactions between the phosphonate group and approaching nucleophiles being minimized [17].
The influence of ketone substituents on diastereoselectivity has been systematically investigated [17]. For acyclic beta-ketophosphonates bearing methyl, phenyl, or cyclohexyl substituents, the diastereoselective epoxidation reactions proceed with excellent selectivity ratios [17]. The observed stereochemistry results from the effective steric size of the phosphonate group and its role in directing the approach of nucleophilic reagents [17].
Enol-keto tautomerism studies of alpha-ketophosphonates demonstrate that aliphatic ketophosphonates exist predominantly in keto tautomeric forms, while aromatic acylphosphonates undergo extensive enolization [19] [22]. X-ray crystallographic analysis confirms the E configuration as the predominant stereochemical isomer in enolized forms [19] [22].
Direct catalytic asymmetric Mannich-type reactions of beta-ketophosphonates have been developed using homodinuclear nickel-Schiff base complexes [20]. These reactions proceed at 0 degrees Celsius, providing beta-aminophosphonates in yields up to 90% with diastereomeric ratios reaching 20:1 and enantiomeric excesses of 99% [20].
The choice of solvent significantly impacts the enantiomeric excess achieved in acetylphosphonate-mediated asymmetric reactions [42]. Systematic screening of various solvents reveals that dichloromethane provides optimal results for quinidine thiourea-catalyzed transformations [42]. The solvent effects on enantioselectivity follow a distinct pattern, with chlorinated solvents generally providing superior results compared to ethereal or aromatic solvents [42].
Detailed solvent optimization studies demonstrate the following hierarchy of effectiveness:
| Solvent | Enantiomeric Excess | Yield | Reaction Time |
|---|---|---|---|
| Dichloromethane | 73% | 91% | 0.5 hours |
| 1,2-Dichloroethane | 73% | 70% | 2.0 hours |
| Carbon tetrachloride | 57% | 65% | 2.0 hours |
| Toluene | 60% | 94% | 1.0 hours |
| Diethyl ether | 60% | 90% | 1.0 hours |
| Tetrahydrofuran | 55% | 48% | 3.0 hours |
| Acetonitrile | 60% | 40% | 4.0 hours |
The ester group variation from dimethyl to diethyl acetylphosphonate substantially affects both reactivity and selectivity [2]. Diethyl acetylphosphonate demonstrates enhanced reactivity compared to its dimethyl counterpart, with the increased steric bulk of the ethyl groups influencing the coordination geometry with the catalyst [2]. The larger ester groups provide improved enantiomeric excess in certain substrate combinations while maintaining excellent yields [2].
Temperature effects on enantiomeric excess reveal an optimal range between -78 degrees Celsius and room temperature [42]. Lower temperatures generally favor higher enantioselectivity at the expense of reaction rate, while elevated temperatures lead to decreased stereochemical control [25]. The concentration of reactants also influences the enantiomeric excess, with dilute conditions typically providing superior results [42].
Hyperpositive non-linear effects have been observed in certain catalyst systems, where the enantiomeric excess of the product exceeds that predicted based on catalyst ee [27]. These effects arise from the formation of homochiral dimeric catalyst complexes that exhibit enhanced stereochemical control compared to monomeric species [27].
Thiourea catalysts operate through dual activation mechanisms involving multiple hydrogen bonding interactions with both nucleophile and electrophile substrates [31] [34]. Comprehensive Nuclear Magnetic Resonance and Density Functional Theory studies reveal that the thiourea moiety provides two distinct activation pathways for acetylphosphonate substrates [31] [34].
The primary activation mode involves simultaneous activation of the nucleophile through one thiourea hydrogen and the protonated amine nitrogen, while the electrophile is activated by the second thiourea hydrogen [31] [34]. This dual activation mechanism, designated as Pathway C, demonstrates superior energetic favorability compared to single-point activation modes [31] [34].
Experimental activation energies determined through variable-temperature Nuclear Magnetic Resonance measurements indicate an experimental value of 10.2 kilocalories per mole [31] [34]. Density Functional Theory calculations confirm that carbon-carbon bond formation represents both the rate-determining and stereoselectivity-controlling step [31] [34]. The calculated energy barrier of 8.8 kilocalories per mole shows excellent agreement with experimental observations [31] [34].
The interaction strength between catalyst and substrates follows a specific hierarchy, with the catalyst-nucleophile interaction being significantly stronger than the catalyst-electrophile interaction [31] [34]. This differential binding affinity contributes to the high levels of stereochemical control observed in these transformations [31] [34].
Kinetic studies demonstrate first-order dependence on nucleophile, electrophile, and catalyst concentrations [31] [34]. The calculated enantioselectivity of 100% enantiomeric excess and diastereoselectivity ratio of 60:1 match experimental values of 98% enantiomeric excess and greater than 30:1 diastereomeric ratio [31] [34].
Thiourea organocatalysts function as bifunctional hydrogen bond donors and Brønsted base catalysts [32] [33]. The structural tautomerism of thiourea enables it to abstract hydrogen from substrate nucleophiles while simultaneously providing hydrogen bonding activation to electrophilic partners [32]. Unlike classical Lewis acid catalysts, these organocatalysts operate through non-covalent interactions, particularly hydrogen bonding described as partial protonation [33].
The cooperative mechanism involves formation of catalyst-substrate complexes where the thiourea adopts specific conformational arrangements to optimize both binding and activation [29] [30]. Computational analyses reveal that catalyst aggregation can lead to reduced enantioselectivity, emphasizing the importance of maintaining monomeric catalyst species for optimal performance [29].
| Activation Parameter | Experimental Value | Calculated Value | Method |
|---|---|---|---|
| Activation Energy | 10.2 kcal/mol | 8.8 kcal/mol | Variable-temperature NMR / DFT |
| Enantiomeric Excess | 98% | 100% | HPLC / DFT |
| Diastereomeric Ratio | >30:1 | 60:1 | NMR / DFT |
| Rate Constant | First-order | First-order | Kinetic analysis |
Dimethyl acetylphosphonate demonstrates profound dose-dependent effects on brain metabolic networks, exhibiting a distinctive biphasic response pattern that reveals the complex homeostatic mechanisms governing pyruvate dehydrogenase complex function. At low concentrations (0.02 millimole per kilogram), dimethyl acetylphosphonate induces primary metabolic perturbations characterized by significant reductions in reduced glutathione levels, glutathione redox potential, ethanolamine, methionine, and valine concentrations [1] [2]. These changes represent the initial biochemical signatures of pyruvate dehydrogenase complex impairment, reflecting the immediate consequences of diminished acetyl-coenzyme A production on critical cellular processes.
The primary indicators of pyruvate dehydrogenase complex dysfunction reveal the compound's selective targeting of key metabolic pathways. Glutathione depletion and altered redox potential indicate compromised antioxidant defense mechanisms, while decreased ethanolamine levels suggest perturbations in phospholipid biosynthesis pathways essential for membrane integrity [1] [2]. Methionine reduction reflects impaired methylation reactions, and valine decrease points to disrupted branched-chain amino acid metabolism. These metabolic signatures establish dimethyl acetylphosphonate as a potent modulator of fundamental cellular processes dependent on pyruvate dehydrogenase complex activity.
At higher concentrations (0.1 millimole per kilogram), dimethyl acetylphosphonate triggers a remarkable homeostatic compensation response that alleviates the primary metabolic perturbations while inducing secondary adaptations [1] [2]. This biphasic pattern demonstrates the brain's remarkable capacity for metabolic remodeling in response to pyruvate dehydrogenase complex inhibition. The normalization of glutathione levels, redox potential, ethanolamine, and methionine concentrations indicates activation of alternative metabolic pathways that compensate for impaired pyruvate oxidation.
The secondary phase is characterized by significant activation of 2-oxoglutarate dehydrogenase complex activity, accompanied by decreased malate dehydrogenase activity and increased glutamine synthetase function [1] [2]. These enzymatic changes reflect a fundamental metabolic shift wherein amino acid degradation through the activated 2-oxoglutarate dehydrogenase complex compensates for reduced acetyl-coenzyme A production from pyruvate oxidation. The increased glutamine synthetase activity indicates enhanced ammonia assimilation resulting from accelerated amino acid catabolism, while decreased malate dehydrogenase activity reflects reduced oxaloacetate production for acetyl-coenzyme A condensation.
| Parameter | Low Dose (0.02 mmol/kg) | High Dose (0.1 mmol/kg) | Physiological Significance |
|---|---|---|---|
| Glutathione (reduced) | Decreased* | Normalized | Primary indicator of PDHC impairment |
| Glutathione redox potential | Decreased* | Normalized | Primary indicator of PDHC impairment |
| Ethanolamine | Decreased* | Normalized | Phospholipid biosynthesis marker |
| Methionine | Decreased* | Normalized | Methylation reactions substrate |
| Valine | Decreased* | Remained decreased | Branched-chain amino acid metabolism |
| OGDHC activity | No change | Increased* | TCA cycle flux compensation |
| MDH activity | No change | Decreased* | Acetyl-CoA condensation pathway |
| Glutamine synthetase activity | No change | Increased* | Ammonia assimilation response |
| Glutamate levels | No change | Decreased* | Amino acid degradation substrate |
| Leucine levels | No change | Decreased* | Alternative energy substrate |
| Isoleucine levels | No change | Decreased* | Alternative energy substrate |
*p ≤ 0.05 vs. control
Dimethyl acetylphosphonate and related phosphonate analogs demonstrate distinct competitive inhibition patterns against native pyruvate substrates, reflecting their structural mimicry of pyruvate and differential membrane permeability characteristics. These compounds function as structural analogs that compete with pyruvate for binding to the pyruvate dehydrogenase complex active site, thereby disrupting normal substrate utilization patterns. The competitive nature of this inhibition is evidenced by the reversible binding properties and concentration-dependent effects observed in biochemical assays [1] [2] [4].
The comparative analysis of phosphinate and phosphonate inhibitors reveals important structure-activity relationships governing their competitive inhibition efficacy. Acetylmethylphosphinate exhibits the strongest in vitro inhibitory power among the tested analogs, with inhibition constants in the sub-micromolar range [5]. In contrast, phosphonate derivatives including acetylphosphonate, acetylmethylphosphonate, and dimethyl acetylphosphonate show progressively weaker in vitro inhibition, with the charged analogs requiring protein transporters for cellular entry while the fully esterified dimethyl acetylphosphonate readily diffuses through biological membranes [1] [2].
The membrane permeability characteristics of dimethyl acetylphosphonate confer unique competitive advantages in biological systems. Unlike charged phosphonate analogs that rely on specific transporters for cellular uptake, the neutral dimethyl ester readily penetrates cell membranes, allowing for more efficient intracellular delivery [1] [2]. Once inside cells, cellular esterases hydrolyze the dimethyl ester to generate the active phosphonate species, creating a sustained competitive inhibition pattern. This pharmacokinetic advantage explains why dimethyl acetylphosphonate produces the most pronounced physiological effects despite weaker intrinsic binding affinity compared to acetylmethylphosphinate.
The in vivo clustering analysis reveals that competitive inhibition patterns differ significantly from in vitro predictions. While acetylmethylphosphinate forms a separate cluster based on its unique phosphinate structure, the three phosphonate analogs (acetylphosphonate, acetylmethylphosphonate, and dimethyl acetylphosphonate) cluster together, indicating similar metabolic effects at equivalent doses [1] [2]. This clustering pattern suggests that cellular esterase activity converts both mono- and dimethyl phosphonate esters to the common acetylphosphonate species, resulting in comparable competitive inhibition of pyruvate dehydrogenase complex.
The physiological consequences of competitive inhibition extend beyond simple substrate displacement to encompass complex metabolic network perturbations. All phosphonate analogs at 0.1 millimole per kilogram dosage produce secondary metabolic changes characterized by 2-oxoglutarate dehydrogenase complex activation, decreased glutamate levels, and reduced branched-chain amino acid concentrations [1] [2]. These effects reflect the metabolic compensation mechanisms activated when competitive inhibition of pyruvate dehydrogenase complex reduces acetyl-coenzyme A availability for tricarboxylic acid cycle function.
| Inhibitor Analog | In Vitro Inhibitory Power | In Vivo Clustering Pattern | Primary vs Secondary Effects | Physiological Impact |
|---|---|---|---|---|
| Acetylmethylphosphinate (AcMeP) | Strongest (phosphinate) | Separate cluster | Secondary changes only | Most pronounced freezing time decrease |
| Acetylphosphonate (AcP) | Intermediate (phosphonate) | Common phosphonate cluster | Secondary changes only | Standard OGDHC activation pattern |
| Acetylmethylphosphonate (AcPMe) | Weaker (phosphonate) | Common phosphonate cluster | Secondary changes only | Standard OGDHC activation pattern |
| Dimethyl acetylphosphonate (AcPMe2) | Membrane-permeable ester | Common phosphonate cluster | Both primary and secondary (dose-dependent) | Most pronounced freezing time decrease; Biphasic response |
Dimethyl acetylphosphonate profoundly alters the landscape of protein post-translational modifications in neural tissue, particularly affecting negatively charged acylation patterns while leaving acetylation systems largely unchanged. The inhibition of pyruvate dehydrogenase complex by dimethyl acetylphosphonate creates a metabolic environment that favors specific post-translational modifications dependent on tricarboxylic acid cycle intermediates, while simultaneously disrupting acetyl-coenzyme A availability for protein acetylation reactions [1] [2] [6].
The most striking post-translational modification changes induced by dimethyl acetylphosphonate involve significant increases in total protein succinylation and glutarylation levels. These modifications utilize succinyl-coenzyme A and glutaryl-coenzyme A as donor substrates, both of which are generated through 2-oxoglutarate dehydrogenase complex activity [1] [2] [7]. The observed increases in these negatively charged acylations correlate directly with the enhanced 2-oxoglutarate dehydrogenase complex activity that compensates for impaired pyruvate dehydrogenase complex function. This relationship demonstrates how metabolic flux alterations translate directly into altered protein modification patterns.
The regulation of protein succinylation by dimethyl acetylphosphonate involves multiple interconnected mechanisms. Strong positive correlations exist between pyruvate dehydrogenase complex subunit alpha 1 phosphorylation and total protein succinylation levels, indicating that both inhibition and endogenous inactivation of pyruvate dehydrogenase complex promote succinylation reactions [1] [2]. Additionally, negative correlations between total succinylation and nicotinamide adenine dinucleotide levels reflect the dependence of desuccinylase activity on this cofactor. The downregulation of sirtuin 5, the primary desuccinylase enzyme, further contributes to increased succinylation levels.
Protein glutarylation exhibits more complex regulatory patterns compared to succinylation, demonstrating intricate connections with the acetylation system. While glutarylation levels increase following dimethyl acetylphosphonate treatment, this modification shows negative correlations with sirtuin 3 expression levels [1] [2]. This relationship suggests that glutarylation regulation involves crosstalk with acetylation pathways, as sirtuin 3 primarily functions as a deacetylase enzyme. The mechanistic basis for this interaction may involve competition between different acyl-coenzyme A substrates for lysine residue modification.
In contrast to the dramatic changes in succinylation and glutarylation, total protein acetylation levels remain unchanged following dimethyl acetylphosphonate treatment. This stability reflects intrinsic homeostatic mechanisms that maintain acetylation balance despite altered acetyl-coenzyme A availability [1] [2]. The maintenance of acetylation homeostasis involves coordinated regulation of acetyltransferase and deacetylase activities, with sirtuin 3 expression showing positive correlations with total acetylation levels. This homeostatic response distinguishes acetylation from other acylation types that lack similar regulatory buffering.
The pyruvate dehydrogenase complex subunit alpha 1 itself shows no significant changes in either expression levels or regulatory phosphorylation at serine 293 following dimethyl acetylphosphonate treatment [1] [2]. This absence of transcriptional or post-translational regulatory responses indicates that the observed metabolic effects result primarily from direct enzymatic inhibition rather than secondary regulatory mechanisms. The lack of compensatory dephosphorylation suggests that the level of inhibition achieved exceeds the capacity of endogenous regulatory systems to restore normal enzymatic activity.
| Modification Type | Effect at 0.1 mmol/kg | Correlation with Other Parameters | Mechanistic Implication |
|---|---|---|---|
| Total protein acetylation | No significant change | Positive correlation with sirtuin 3 | Intrinsic homeostatic adjustment |
| Total protein succinylation | Significantly increased* | Negative correlation with NAD+; Positive correlation with PDHA1 phosphorylation | Competition with acetylation; Increased OGDHC activity |
| Total protein glutarylation | Significantly increased* | Negative correlation with sirtuin 3 | Complex regulation via acetylation system |
| PDHA1 expression | No significant change | Not applicable | No transcriptional response |
| PDHA1 phosphorylation (Ser293) | No significant change | Positive correlation with total succinylation | No regulatory phosphorylation response |
| Sirtuin 3 expression | No significant change | Positive correlation with total acetylation; Negative correlation with glutarylation | Homeostatic response to acetylation |
| Sirtuin 5 expression | Significantly decreased* | Negative correlation with OGDHC activity; Positive correlation with NAD+ | Response to altered metabolic flux |
*p ≤ 0.05 vs. control